molecular formula C7H10F3N3 B2512558 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine CAS No. 1006328-56-8

1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine

Cat. No.: B2512558
CAS No.: 1006328-56-8
M. Wt: 193.173
InChI Key: AGCSKUQVZKYSRA-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is a chemical compound of significant interest in medicinal and agrochemical research, built on a privileged 3-(trifluoromethyl)pyrazole scaffold. The presence of the trifluoromethyl group is a critical structural feature, known to enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability, thereby improving its potential efficacy as a biological agent . This compound features a propan-2-amine chain linked to the pyrazole nitrogen, offering a versatile handle for further chemical modification and exploration of structure-activity relationships. The 3-(trifluoromethyl)pyrazole core is historically validated and is found in a range of biologically active molecules. Most notably, it is the central structure in celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory drug . Research indicates that the 3-trifluoromethyl substitution on the pyrazole ring is particularly favorable for strong and selective binding to enzyme targets like COX-2, making derivatives of this scaffold excellent candidates for developing new anti-inflammatory agents . Beyond inflammation, this chemotype has demonstrated promise in other therapeutic areas, including as antibacterial agents , addressing the growing need for novel antibiotics in the face of increasing pathogen resistance . In addition to pharmaceutical applications, structurally similar trifluoromethylpyrazole compounds are widely employed in crop protection as intermediates for synthesizing fungicides and herbicides . The primary value of this compound for researchers lies in its use as a versatile building block . The reactive amine functional group allows for straightforward derivatization, enabling chemists to create diverse libraries of compounds for high-throughput screening and lead optimization in drug and agrochemical discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-5(11)4-13-3-2-6(12-13)7(8,9)10/h2-3,5H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCSKUQVZKYSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006328-56-8
Record name 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which often involve the use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Attachment of the Propan-2-Amine Moiety: The final step involves the reaction of the trifluoromethylated pyrazole with a suitable amine precursor, such as 2-bromo-1-propanamine, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole frameworks, including 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, exhibit promising anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation and survival .

Antifungal and Insecticidal Properties

In addition to anticancer activity, pyrazole derivatives have been evaluated for their antifungal and insecticidal properties. Compounds similar to this compound have demonstrated effectiveness against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, as well as insect pests like Mythimna separata . These findings suggest that this compound could be developed further for agricultural applications.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with suitable carbonyl compounds to form the pyrazole structure.
  • Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination or by using trifluoroacetic acid derivatives.
  • Amine Functionalization : The final step involves introducing the isopropyl amine moiety through nucleophilic substitution reactions.

Case Study 1: Anticancer Potential

A study published in Frontiers in Chemistry highlighted the synthesis of novel trifluoromethyl pyrimidine derivatives that showed significant anticancer activity against multiple cell lines. Although not directly studying this compound, it provides insight into how similar compounds can be designed for enhanced biological activity .

Case Study 2: Agricultural Applications

Research conducted on antifungal agents revealed that certain pyrazole derivatives exhibited high efficacy against plant pathogens at low concentrations. This suggests that this compound may also possess potential as a crop protection agent .

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s analogues primarily differ in substituents on the pyrazole ring or modifications to the amine side chain. Below is a comparative analysis:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Purity Key Features
1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine 1006483-37-9 C₈H₁₂F₃N₃ 207.2 -CF₃ at pyrazole 3-position 95% High lipophilicity, metabolic stability
1-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine 957261-74-4 C₈H₁₂F₃N₃ 207.2 -CF₃ at 3-position, cyclopropyl at 5-position 95% Enhanced steric bulk; potential conformational effects
1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine 1006483-37-9 (HCl: 1431963-60-8) C₈H₁₂F₃N₃ 207.2 -CF₃ at 3-position, -CH₃ at 5-position 95% Increased steric hindrance; altered electronic profile
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine 956786-61-1 C₇H₁₃N₃ 187.67 -CH₃ at pyrazole 5-position 95% Lacks -CF₃ group; reduced hydrophobicity
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine 149978-42-7 C₅H₆F₃N₃ 165.12 -CF₃ at 5-position, -NH₂ at 3-position N/A Different substitution pattern; smaller molecular footprint

Structural and Functional Insights

Trifluoromethyl Position :

  • The -CF₃ group at the pyrazole 3-position (target compound) vs. 5-position (e.g., 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine ) alters electronic distribution and steric accessibility. The 3-position may favor interactions with hydrophobic pockets in biological targets.

Methyl (CAS: 1431963-60-8) enhances steric hindrance, which could reduce off-target interactions but limit solubility .

Amine Side Chain :

  • Propan-2-amine vs. propan-1-amine (e.g., 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine ) affects molecular geometry and hydrogen-bonding capacity.

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity: The -CF₃ group significantly increases logP values compared to non-fluorinated analogues, improving membrane permeability .
  • Stability : Trifluoromethylated pyrazoles exhibit resistance to oxidative and enzymatic degradation, enhancing pharmacokinetic profiles .

Biological Activity

1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, also known by its CAS number 1006328-56-8, is a compound of interest due to its potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of various compounds, and this article explores the biological activity associated with this specific pyrazole derivative.

The compound has the molecular formula C7H10F3N3C_7H_{10}F_3N_3 and a molecular weight of approximately 193.17 g/mol. Its structure includes a trifluoromethyl group attached to a pyrazole ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC7H10F3N3
Molecular Weight193.17 g/mol
CAS Number1006328-56-8
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. A study evaluated various derivatives for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that derivatives similar to this compound demonstrated significant inhibition against these bacteria, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The trifluoromethyl group has been associated with increased potency in enzyme inhibition. For example, studies on structurally similar compounds have shown that modifications can lead to enhanced selectivity and potency against serine proteases like Factor Xa, which plays a critical role in blood coagulation . This highlights the potential of this compound in anticoagulant therapies.

Case Study: Antibacterial Activity

A recent study tested a series of pyrazole derivatives for their antibacterial efficacy using the agar disc-diffusion method at concentrations of 1 mM. Among the tested compounds, those with trifluoromethyl substitutions exhibited significant activity against E. coli and P. mirabilis, indicating that similar derivatives could be developed into effective antibacterial agents .

Research Findings on Antimalarial Activity

Another study focused on optimizing compounds for DHODH inhibition revealed that modifications leading to increased solubility and metabolic stability were critical for developing effective antimalarials. The findings suggest that further exploration of trifluoromethyl-containing pyrazoles could yield candidates with superior pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, and what reaction conditions are critical for optimizing yield and purity?

  • Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions . Alkylation of pyrazole intermediates followed by amination is another route, requiring strong bases (e.g., NaH or KOtBu) and polar aprotic solvents like DMF or THF . For example, a patent describes a reaction using cesium carbonate and copper(I) bromide in DMSO at 35°C, yielding the product after chromatographic purification . Critical factors include solvent choice, reaction temperature (35–60°C), and stoichiometric control to minimize byproducts.

Q. How is the structural characterization of this compound performed using spectroscopic and spectrometric techniques?

  • Answer : Structural validation relies on 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS). For instance, 1^1H NMR can confirm the presence of trifluoromethyl protons (δ 3.5–4.0 ppm) and amine protons (broad singlet near δ 1.5–2.5 ppm) . HRMS (ESI) provides exact mass confirmation (e.g., m/z 215 [M+H]+^+) . IR spectroscopy detects functional groups like NH stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies involving this compound?

  • Answer : Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should:

  • Standardize purity thresholds (≥95% via HPLC) .
  • Perform dose-response curves to compare potency across studies.
  • Use orthogonal assays (e.g., SPR for binding affinity, enzymatic activity tests) to cross-validate results . Computational docking studies can also predict binding modes to explain discrepancies .

Q. How can researchers design experiments to investigate the compound's reactivity under varying pH and temperature conditions?

  • Answer : Controlled stability studies should include:

  • Incubating the compound in buffers (pH 3–10) at 25–60°C, followed by LC-MS analysis to track degradation .
  • Monitoring amine group reactivity via derivatization (e.g., with dansyl chloride) under different conditions .
  • Kinetic studies using UV-Vis spectroscopy to measure reaction rates with electrophiles (e.g., aldehydes) .

Q. What are the key considerations for analyzing byproducts formed during the synthesis of this compound, and how can they be minimized?

  • Answer : Common byproducts include unreacted pyrazole intermediates or over-alkylated derivatives. Strategies:

  • Use TLC or in-line HPLC to monitor reaction progress .
  • Optimize stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) to prevent di-substitution .
  • Purify via gradient chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate the target compound .

Q. What methodological approaches are used to study the compound's interactions with biological targets such as enzymes or receptors?

  • Answer :

  • In vitro assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • X-ray crystallography : Co-crystallize the compound with the target protein to resolve binding interactions at atomic resolution .
  • Molecular dynamics simulations : Predict binding stability and conformational changes upon compound interaction .

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